molecular formula C5H5LiN2O3 B2578951 Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate CAS No. 2416233-56-0

Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B2578951
CAS No.: 2416233-56-0
M. Wt: 148.05
InChI Key: SPLXTCXODDVKKW-UHFFFAOYSA-N
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Description

Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is a compound that features a lithium ion paired with a 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate anion The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of acylhydrazines with nitriles. For the specific synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate, the following steps are generally followed:

    Formation of Acylhydrazine: The reaction of hydrazine with an appropriate acyl chloride to form the acylhydrazine intermediate.

    Cyclization: The acylhydrazine is then reacted with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Lithium Salt Formation: The final step involves the neutralization of the oxadiazole derivative with lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield various hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The oxadiazole ring is known for its biological activity, including anticancer, antiviral, and antibacterial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.Li/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUPURZTKWFBEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NOC(=N1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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